N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a brominated indole moiety and a bromophenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 2-(4-bromophenoxy)propanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-3-carbaldehyde
- 2-(4-Bromophenoxy)propanehydrazide
- Indole-3-acetic acid derivatives
Uniqueness
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide is unique due to the presence of both brominated indole and bromophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H15Br2N3O2 |
---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(4-bromophenoxy)propanamide |
InChI |
InChI=1S/C18H15Br2N3O2/c1-11(25-15-5-2-13(19)3-6-15)18(24)23-22-10-12-9-21-17-7-4-14(20)8-16(12)17/h2-11,21H,1H3,(H,23,24)/b22-10+ |
InChI Key |
YQJKZZIBBXOLOB-LSHDLFTRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CNC2=C1C=C(C=C2)Br)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CNC2=C1C=C(C=C2)Br)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.